2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
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Description
Scientific Research Applications
Antifolate Inhibitors of Thymidylate Synthase
This compound falls within a broader category of molecules explored for their potential as antifolate inhibitors of thymidylate synthase (TS), with applications in antitumor and antibacterial therapies. For example, Gangjee et al. (1996) synthesized novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines as potential inhibitors of TS, showing promise as antitumor and antibacterial agents. These compounds were evaluated against various human and bacterial TSs, with some analogs demonstrating significant potency, indicating potential therapeutic applications (Gangjee et al., 1996).
Material Science and Polymer Research
In material science, the structural motifs similar to the queried compound have been utilized in the synthesis of new thermally stable polyimides and poly(amide-imide)s. Mansoori et al. (2012) reported on the synthesis and characterization of polymers containing 1,3,4-oxadiazole-2-pyridyl pendant groups, which exhibited good solubility in polar and aprotic solvents and promising thermal stability. These materials were explored for their potential in environmental applications, such as the removal of Co(II) from aqueous solutions, showcasing their applicability in filtration and purification processes (Mansoori et al., 2012).
Antimicrobial Activity
Derivatives of the core structure have been synthesized and evaluated for their antimicrobial activities. Majithiya and Bheshdadia (2022) investigated pyrimidine-triazole derivatives for their antibacterial and antifungal efficacy, indicating the potential of such compounds in developing new antimicrobial agents. The study highlights the relevance of these chemical structures in addressing drug-resistant microbial strains, providing a foundation for further medicinal chemistry efforts to combat infections (Majithiya & Bheshdadia, 2022).
Crystal Structure Analysis
Crystallographic studies have also been conducted on similar compounds to understand their molecular conformations and interactions. Subasri et al. (2016) performed crystal structure analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, revealing insights into the molecular geometry and intramolecular hydrogen bonding that stabilizes the conformation of these molecules. Such studies are crucial for designing drugs with improved efficacy and reduced side effects by understanding the structural basis of their interactions with biological targets (Subasri et al., 2016).
properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-16-8-10-19(11-9-16)28-23(32)15-34-27-30-24-21-6-4-5-7-22(21)29-25(24)26(33)31(27)20-13-17(2)12-18(3)14-20/h4-14,29H,15H2,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPZPIWUAAUHOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
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